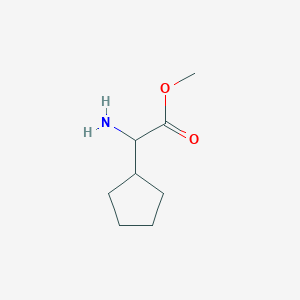

Methyl 2-amino-2-cyclopentylacetate

Overview

Description

Methyl 2-amino-2-cyclopentylacetate: is an organic compound with the molecular formula C8H15NO2. It is a derivative of glycine, where the amino group is substituted with a cyclopentyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of methyl 2-amino-2-cyclopentylacetate typically begins with cyclopentanone and glycine methyl ester.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from 0°C to room temperature, and in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-amino-2-cyclopentylacetate can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives such as ketones and aldehydes.

Reduction: Formation of reduced derivatives such as alcohols and amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-2-cyclopentylacetate is a chemical compound with a variety of applications in scientific research, drug discovery, and potentially in the development of ergogenic supplements . This compound, a glycine derivative, possesses a unique cyclopentyl group that contributes to its distinct biochemical properties.

Scientific Research Applications

This compound serves as an intermediate in synthesizing more complex organic molecules. Its structural features make it valuable in various industries and research fields, contributing to developing new products and technologies .

Areas of application:

- Drug Development It is employed as a building block for synthesizing more complex molecules in drug development. The (S) form of this compound, which has a specific chiral configuration, can help researchers understand how chirality influences drug action and biological processes.

- Peptide Analogs The presence of an amide bond (C=O-NH) in this compound suggests its potential application in developing peptide analogs. These analogs can mimic the structure of natural peptides and can be designed with desired properties for therapeutic or research purposes.

- Monoamine Transporter Inhibitors It can be used in creating norepinephrine transport inhibitors . Studies have optimized N,2-substituted cycloalkylamine scaffolds, showing the influence of molecular orientation in the norepinephrine transporter (NET) binding pocket. These findings offer insights into drug discovery for monoamine transport-related treatments .

- Ergogenic Supplements Amino acids and their derivatives, including this compound, have been investigated as ergogenic supplements. They may influence anabolic hormone secretion, fuel supply during exercise, mental performance during stress, and prevention of exercise-induced muscle damage .

The compound has garnered attention for its potential biological activities, particularly in pharmacological and medicinal chemistry.

Biological Interactions:

- Hydrogen Bonding and Hydrophobic Interactions The amino group in Methyl 2-amino-2-cyclohexylacetate can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl ring enhances hydrophobic interactions, potentially affecting the compound's binding affinity and specificity to various targets.

- Enzymatic Hydrolysis The ester group can undergo hydrolysis to release the active amino acid derivative, further enhancing its biological activity.

- CNS Penetration Research indicates that Methyl 2-amino-2-cyclohexylacetate can penetrate the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders.

- Inhibitory Effects on Toxoplasma Derivatives of Methyl 2-amino-2-cyclohexylacetate were utilized to develop CNS-penetrant inhibitors of Toxoplasma. These derivatives showed significant potency against TgCPL (cathepsin L from Toxoplasma), indicating the compound's potential in treating parasitic infections.

- Pharmacokinetic Studies Investigations into the pharmacokinetics of Methyl 2-amino-2-cyclohexylacetate revealed rapid clearance rates in vivo, emphasizing the need for structural modifications to enhance metabolic stability while maintaining efficacy against targeted biological pathways.

- Enantiomeric Activity Studies indicate that the (S)-enantiomer of Methyl 2-amino-2-cyclohexylacetate exhibits greater biological activity compared to its (R)-counterpart, making it a focus for ongoing pharmacological research aimed at optimizing therapeutic outcomes.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-cyclopentylacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Methyl 2-amino-2-cyclohexylacetate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Methyl 2-amino-2-cyclopropylacetate: Contains a cyclopropyl group, leading to different chemical and biological properties.

Uniqueness:

- The cyclopentyl group in methyl 2-amino-2-cyclopentylacetate provides unique steric and electronic properties, influencing its reactivity and interactions.

- Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications.

Biological Activity

Methyl 2-amino-2-cyclopentylacetate is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to an amino acid backbone, which contributes to its unique steric and electronic properties. This structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It can function as both a substrate and an inhibitor, modulating enzymatic activities that are critical for various physiological processes.

Key Mechanisms Include:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes involved in neurotransmitter metabolism, potentially affecting mood and cognitive functions.

- Receptor Modulation : It may bind to neurotransmitter receptors, influencing synaptic transmission and signaling pathways related to neurological disorders.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties by modulating neurotransmitter systems. Studies suggest that it may enhance cognitive functions and mood regulation by interacting with receptors linked to these processes.

2. Antiproliferative Activity

This compound has shown potential in inhibiting cancer cell proliferation. It induces apoptosis in various cancer cell lines, suggesting its viability as a therapeutic agent in oncology .

3. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by modulating key inflammatory pathways, including the NF-κB pathway. This modulation can lead to decreased production of pro-inflammatory cytokines .

4. Antioxidant Activity

Preliminary studies indicate that this compound possesses antioxidant properties, reducing oxidative stress markers within cells. This activity may protect against cellular damage associated with various diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Methyl 2-amino-2-cyclopropylacetate | Cyclopropyl | Antiproliferative, neuroprotective |

| Methyl 2-amino-2-cyclohexylacetate | Cyclohexyl | Similar pharmacological profile |

| Methyl 2-amino-2-cyclobutylacetate | Cyclobutyl | Different reactivity and interactions |

The comparative analysis shows that while this compound shares structural similarities with other compounds, its unique cyclopentyl group may confer distinct biological properties that warrant further investigation.

Case Studies

- Neurotransmitter Regulation : A study investigating the effects of this compound on animal models indicated significant modulation of serotonin levels, suggesting potential applications in treating mood disorders.

- Cancer Research : In vitro studies have demonstrated the compound's ability to induce apoptosis in melanoma cells through caspase activation pathways, highlighting its potential as an anticancer agent .

- Inflammation Models : Animal studies showed that administration of this compound reduced inflammation markers in models of arthritis, indicating therapeutic potential for inflammatory diseases .

Properties

IUPAC Name |

methyl 2-amino-2-cyclopentylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQSMYWOPKCARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625401 | |

| Record name | Methyl amino(cyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763078-53-1 | |

| Record name | Methyl amino(cyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.